molecular formula C18H26O8 B296039 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid

4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid

Cat. No.: B296039
M. Wt: 370.4 g/mol
InChI Key: MUIVCYSAOWLAIZ-HWAYABPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid, also known as CADB, is a molecule that has gained attention in the scientific community due to its potential applications in the field of drug delivery and cancer treatment. It belongs to the class of amphiphilic molecules that have both hydrophobic and hydrophilic properties, making them ideal for drug delivery systems.

Mechanism of Action

The mechanism of action of 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid involves the formation of self-assembled nanoparticles in water due to its amphiphilic properties. These nanoparticles can encapsulate hydrophobic drugs and deliver them to targeted cells. The nanoparticles can also enter cells through endocytosis, allowing for the targeted release of drugs.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and biocompatible, making it an ideal candidate for drug delivery systems. It has also been shown to be stable in physiological conditions, ensuring that the drug delivery system remains intact until it reaches the targeted cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid in lab experiments include its ease of synthesis, stability in physiological conditions, and biocompatibility. However, its limitations include the need for further studies to determine its long-term effects and its potential interactions with other drugs.

Future Directions

For research on 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid include the optimization of its drug delivery capabilities, the development of new drug delivery systems using this compound, and the exploration of its potential applications in other fields such as gene therapy and tissue engineering.
In conclusion, this compound is a promising molecule for drug delivery systems due to its amphiphilic properties and biocompatibility. Further research is needed to fully explore its potential applications and optimize its drug delivery capabilities.

Synthesis Methods

The synthesis of 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid involves the reaction of decyl bromide with 3-carboxyacryloyl chloride to form 10-(3-carboxyacryloyloxy)decyl bromide. This intermediate is then reacted with potassium ethyl malonate to form the final product, this compound.

Scientific Research Applications

4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in drug delivery systems. It has been shown to form self-assembled nanoparticles in water, which can encapsulate hydrophobic drugs and deliver them to targeted cells. This makes it an ideal candidate for cancer treatment, where targeted drug delivery is essential.

Properties

IUPAC Name

(Z)-4-[10-[(Z)-3-carboxyprop-2-enoyl]oxydecoxy]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O8/c19-15(20)9-11-17(23)25-13-7-5-3-1-2-4-6-8-14-26-18(24)12-10-16(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22)/b11-9-,12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIVCYSAOWLAIZ-HWAYABPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOC(=O)C=CC(=O)O)CCCCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCOC(=O)/C=C\C(=O)O)CCCCCOC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210234
Record name 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215189-62-1
Record name 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215189-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.